2-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique combination of a thiazole ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the isoindole structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .
Scientific Research Applications
2-{2-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence[][3].
Mechanism of Action
The mechanism of action of 2-{2-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isoindole moiety can intercalate with DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(METHYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-{2-[4-(ETHYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
- 2-{2-[4-(PROPYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
The uniqueness of 2-{2-[4-(TERT-BUTYL)-1,3-THIAZOL-2-YL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C17H18N2O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)13-10-22-14(18-13)8-9-19-15(20)11-6-4-5-7-12(11)16(19)21/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
YHOHISHVJRWKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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